molecular formula C9H11N B106299 (s)-2-Benzylaziridine CAS No. 73058-30-7

(s)-2-Benzylaziridine

Cat. No.: B106299
CAS No.: 73058-30-7
M. Wt: 133.19 g/mol
InChI Key: LKQAJXTWYDNYHK-VIFPVBQESA-N
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Description

Lubazodone hydrochloride, also known by its developmental code names YM-992 and YM-35995, is an experimental antidepressant. It was developed by Yamanouchi Pharmaceutical Co. Ltd. for the treatment of major depressive disorder and obsessive-compulsive disorder in the late 1990s and early 2000s. it was never marketed .

Preparation Methods

The synthesis of Lubazodone hydrochloride involves several steps. The key intermediate is (2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine. The preparation process includes the reaction of 7-fluoroindan-4-ol with (2S)-2-(chloromethyl)morpholine under basic conditions to form the desired product

Chemical Reactions Analysis

Lubazodone hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Lubazodone hydrochloride has been primarily studied for its potential use in treating major depressive disorder and obsessive-compulsive disorder. It acts as a serotonin reuptake inhibitor and a 5-HT2A receptor antagonist, making it a serotonin antagonist and reuptake inhibitor (SARI). This dual action is believed to contribute to its antidepressant effects . Research has also explored its effects on serotonin and norepinephrine release, which may enhance its antidepressant properties .

Comparison with Similar Compounds

Lubazodone hydrochloride is structurally related to trazodone and nefazodone. Compared to these compounds, Lubazodone hydrochloride is a stronger serotonin reuptake inhibitor and a weaker 5-HT2A receptor antagonist. This balance in its actions as a serotonin antagonist and reuptake inhibitor makes it unique among its peers . Similar compounds include:

    Trazodone: Primarily a serotonin antagonist and reuptake inhibitor.

    Nefazodone: Similar to trazodone but with a different side effect profile.

    Vilazodone: A serotonin reuptake inhibitor and partial agonist at the 5-HT1A receptor.

Lubazodone hydrochloride’s unique balance of serotonin reuptake inhibition and 5-HT2A receptor antagonism distinguishes it from these similar compounds .

Properties

IUPAC Name

(2S)-2-benzylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9-10H,6-7H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQAJXTWYDNYHK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453723
Record name (s)-2-benzylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73058-30-7
Record name (s)-2-benzylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-benzylaziridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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